molecular formula C21H35N3 B1668016 Bucainide CAS No. 51481-62-0

Bucainide

Cat. No. B1668016
CAS RN: 51481-62-0
M. Wt: 329.5 g/mol
InChI Key: WRNQYBXJRPAGNS-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bucainide is a cardiac depressant (anti-arrhythmic).

Scientific Research Applications

Synthesis and Pharmacokinetics

  • Synthesis and Analogs: Tocainide, an analog of bucainide, has seen research in its synthesis routes, enantioseparation methods, and pharmacological profile improvement. Such studies have focused on developing tocainide and its analogs with better pharmacological profiles for treating myotonias, despite adverse reactions leading to discontinued use of tocainide (Carocci et al., 2019).

Pharmacological Effects

  • Sodium Channel Blocking

    Class I cardiac antiarrhythmic drugs, including bucainide analogs like lidocaine and mexiletine, play a crucial role in arrhythmia therapy. They work by blocking sodium currents, demonstrating a use-dependent block crucial for their effectiveness as antiarrhythmic drugs and local anesthetics (Sheets et al., 2010).

  • Antimyotonic Effects

    The antimyotonic activity of tocainide, a bucainide analog, has been observed in the symptomatic treatment of myotonic syndromes. It reduces high-frequency action potential discharges typical of the disease by blocking voltage-gated sodium channels (Camerino et al., 2000).

  • Cardioversion and Sinus Rhythm Maintenance

    Flecainide, another analog of bucainide, is used for cardioversion of recent-onset atrial fibrillation and sinus rhythm maintenance in paroxysmal atrial fibrillation, demonstrating its versatility in managing various arrhythmic conditions (Apostolakis et al., 2013).

  • Local Anesthetic Effects

    Bucainide analogs like bupivacaine are used as local anesthetics. Research has focused on their systemic administration for relieving neuropathic pain, highlighting their analgesic efficacy when administered orally or parenterally (Challapalli et al., 2005).

Toxicity and Safety Profiles

  • Cardiac and CNS Toxicity Studies: Studies on cardiac and CNS toxicity of local anesthetics, including bucainide analogs, have been conducted to assess their safety profiles. For instance, levobupivacaine, a single enantiomer of bupivacaine, has been introduced with a potentially reduced toxicity compared to bupivacaine, offering insights into the safety of these compounds (Gristwood, 2002).

Additional Research

  • Crystallization and Structural Analysis: Research on bucain itself, a toxin structurally homologous to snake-venom muscarinic toxins, has been conducted. This includes crystallization and X-ray analysis to understand its structural properties, providing valuable information on its potential applications (Watanabe et al., 2002).

properties

CAS RN

51481-62-0

Product Name

Bucainide

Molecular Formula

C21H35N3

Molecular Weight

329.5 g/mol

IUPAC Name

1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine

InChI

InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3

InChI Key

WRNQYBXJRPAGNS-DQRAZIAOSA-N

SMILES

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2

Canonical SMILES

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ucainide
bucainide maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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